![molecular formula C26H26ClN5O B13401597 N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide](/img/structure/B13401597.png)

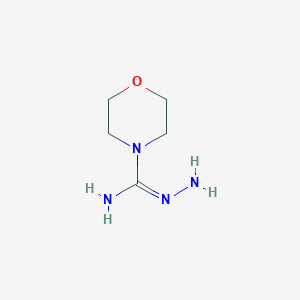

N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BB-Cl-Amidine is a chemical compound known for its role as a pan inhibitor of peptidyl arginine deiminasesThis compound is a proteolysis-resistant derivative of Cl-amidine and has been shown to irreversibly inhibit peptidyl arginine deiminases 1 through 4 .

准备方法

BB-Cl-Amidine can be synthesized through a multi-step process involving the reaction of specific chemical precursors under controlled conditions. The synthetic route typically involves the following steps:

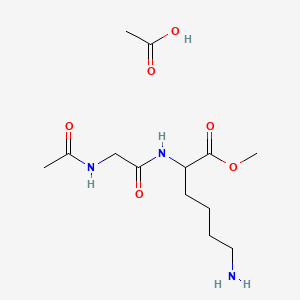

Formation of the benzimidazole ring: This step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring.

Introduction of the chlorinated amidine group: The chlorinated amidine group is introduced through a reaction involving a chlorinated amine and an appropriate aldehyde or ketone.

Coupling with biphenyl carboxylic acid: The final step involves coupling the benzimidazole derivative with biphenyl carboxylic acid to form BB-Cl-Amidine

Industrial production methods for BB-Cl-Amidine are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring the purity and stability of the final product.

化学反应分析

BB-Cl-Amidine undergoes several types of chemical reactions, including:

Inhibition of peptidyl arginine deiminases: BB-Cl-Amidine irreversibly inhibits peptidyl arginine deiminases 1 through 4 by covalently modifying the active site of the enzymes.

Formation of neutrophil extracellular traps: BB-Cl-Amidine inhibits the formation of neutrophil extracellular traps induced by phorbol 12-myristate 13-acetate without altering hydrogen peroxide production.

Reduction of cytokine production: BB-Cl-Amidine reduces the production of interferon-beta and tumor necrosis factor-alpha in bone marrow-derived macrophages.

Common reagents and conditions used in these reactions include phorbol 12-myristate 13-acetate for inducing neutrophil extracellular traps and diABZI STING agonist-1 for inducing cytokine production .

科学研究应用

BB-Cl-Amidine has a wide range of scientific research applications, including:

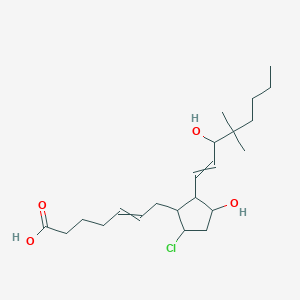

Autoimmune disease research: BB-Cl-Amidine has been shown to prevent the development of autoimmune diabetes in non-obese diabetic mice by reducing citrullination in the pancreas and modulating immune pathways.

Cancer research: BB-Cl-Amidine has been investigated for its potential to induce endoplasmic reticulum stress and apoptosis in acute myeloid leukemia cells.

Infectious disease research: BB-Cl-Amidine inhibits the production of interferon-beta induced by the DNA virus herpes simplex virus 1 in mouse bone marrow-derived macrophages.

Inflammation research: BB-Cl-Amidine reduces the formation of neutrophil extracellular traps, which are involved in various inflammatory diseases.

作用机制

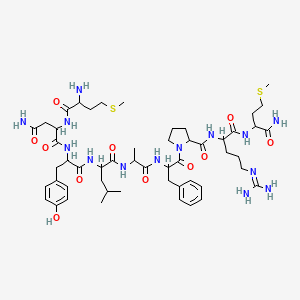

BB-Cl-Amidine exerts its effects by irreversibly inhibiting peptidyl arginine deiminases 1 through 4. This inhibition prevents the citrullination of arginine residues in proteins, thereby modulating various cellular processes. The compound has been shown to inhibit the formation of neutrophil extracellular traps and reduce the production of pro-inflammatory cytokines . Additionally, BB-Cl-Amidine induces endoplasmic reticulum stress and apoptosis in certain cancer cells by downregulating glucose-regulated protein 78 and upregulating DNA damage inducible transcript 3 .

相似化合物的比较

BB-Cl-Amidine is similar to other peptidyl arginine deiminase inhibitors such as Cl-amidine and F-amidine. BB-Cl-Amidine has several unique features:

Increased lipophilicity: BB-Cl-Amidine has significantly increased lipophilicity compared to Cl-amidine, which facilitates cell entry.

Proteolysis resistance: BB-Cl-Amidine is a proteolysis-resistant derivative of Cl-amidine, making it more stable in biological systems.

Enhanced potency: BB-Cl-Amidine exhibits greater potency in inhibiting peptidyl arginine deiminases compared to Cl-amidine and F-amidine.

Similar compounds include:

BB-Cl-Amidine stands out due to its enhanced stability, potency, and ability to modulate various cellular processes, making it a valuable tool in scientific research.

属性

分子式 |

C26H26ClN5O |

|---|---|

分子量 |

460.0 g/mol |

IUPAC 名称 |

N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide |

InChI |

InChI=1S/C26H26ClN5O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33) |

InChI 键 |

YDOAWJHYHGBQFI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)

![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)

![(3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B13401569.png)

![2-[(2-Amino-3-methylbutanoyl)amino]oxybutanedioic acid](/img/structure/B13401579.png)

![17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13401582.png)

![(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13401590.png)